molecular formula C28H43NO6 B064535 Hapalosin CAS No. 159542-04-8

Hapalosin

Cat. No.: B064535
CAS No.: 159542-04-8
M. Wt: 489.6 g/mol
InChI Key: NJNAHFYVTBZQHU-LFFUDGMSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hapalosin is a natural product found in Fischerella with data available.

Scientific Research Applications

Multidrug-Resistance Reversing Activity

Hapalosin, a cyclodepsipeptide isolated from the blue-green alga Hapalosiphon welwitschii, has demonstrated significant activity in reversing multidrug resistance (MDR) in cancer cells. This resistance, often developed during chemotherapy, is typically linked to the overexpression of P-glycoprotein, a transmembrane protein that acts as an ATP-dependent drug efflux pump. This compound has been shown to inhibit this efflux pump, making it a potential therapeutic agent for enhancing the efficacy of chemotherapy in cancer patients (Ghosh et al., 1996); (Nishiyama, 2002).

Synthesis and Structural Analysis

The complexity of this compound's structure, particularly its cyclodepsipeptide nature and the presence of multiple conformers, has sparked interest in its synthetic and structural analysis. Research efforts have focused on developing efficient synthetic pathways to facilitate further investigation into its biological activities and structure-function relationships. These studies have contributed to understanding the bioactive conformation of this compound and its derivatives (Palomo et al., 2004); (Okuno et al., 1996).

Derivative Development and Evaluation

Significant research has also been directed towards developing and evaluating this compound analogs. These studies aim to understand how structural modifications impact the MDR-reversing activity and overall cytotoxicity. This has included systematic modifications of substituents and evaluating their effects on biological activity, providing insights into the structural requirements for effective MDR reversal (O'Connell et al., 1999); (Wagner et al., 1999).

Properties

CAS No.

159542-04-8

Molecular Formula

C28H43NO6

Molecular Weight

489.6 g/mol

IUPAC Name

(2S,5S,6R,10R,11S)-5-benzyl-10-heptyl-6-hydroxy-4,11-dimethyl-2-propan-2-yl-1,9-dioxa-4-azacyclododecane-3,8,12-trione

InChI

InChI=1S/C28H43NO6/c1-6-7-8-9-13-16-24-20(4)28(33)35-26(19(2)3)27(32)29(5)22(23(30)18-25(31)34-24)17-21-14-11-10-12-15-21/h10-12,14-15,19-20,22-24,26,30H,6-9,13,16-18H2,1-5H3/t20-,22-,23+,24+,26-/m0/s1

InChI Key

NJNAHFYVTBZQHU-LFFUDGMSSA-N

Isomeric SMILES

CCCCCCC[C@@H]1[C@@H](C(=O)O[C@H](C(=O)N([C@H]([C@@H](CC(=O)O1)O)CC2=CC=CC=C2)C)C(C)C)C

SMILES

CCCCCCCC1C(C(=O)OC(C(=O)N(C(C(CC(=O)O1)O)CC2=CC=CC=C2)C)C(C)C)C

Canonical SMILES

CCCCCCCC1C(C(=O)OC(C(=O)N(C(C(CC(=O)O1)O)CC2=CC=CC=C2)C)C(C)C)C

159542-04-8

Synonyms

hapalosin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hapalosin
Reactant of Route 2
Hapalosin
Reactant of Route 3
Hapalosin
Reactant of Route 4
Hapalosin
Reactant of Route 5
Hapalosin
Reactant of Route 6
Hapalosin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.